molecular formula C23H27N5O2S B15021187 6-(4-ethoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15021187
M. Wt: 437.6 g/mol
InChI Key: GKCUDAWWWYSRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ETHOXYPHENYL)-N-(2-METHYLPROPYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ETHOXYPHENYL)-N-(2-METHYLPROPYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction is carried out under specific conditions to ensure the formation of the desired triazolothiadiazine ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(4-ETHOXYPHENYL)-N-(2-METHYLPROPYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

6-(4-ETHOXYPHENYL)-N-(2-METHYLPROPYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ETHOXYPHENYL)-N-(2-METHYLPROPYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ETHOXYPHENYL)-N-(2-METHYLPROPYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific ethoxyphenyl and methylpropyl substitutions, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5O2S/c1-4-30-18-12-10-16(11-13-18)19-20(22(29)24-14-15(2)3)31-23-26-25-21(28(23)27-19)17-8-6-5-7-9-17/h5-13,15,19-20,27H,4,14H2,1-3H3,(H,24,29)

InChI Key

GKCUDAWWWYSRHN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NCC(C)C

Origin of Product

United States

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